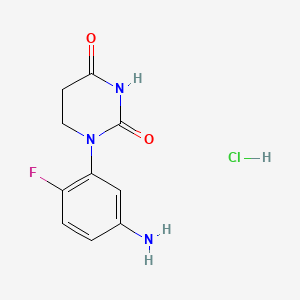

1-(5-Amino-2-fluorophenyl)-1,3-diazinane-2,4-dione hydrochloride

Description

1-(5-Amino-2-fluorophenyl)-1,3-diazinane-2,4-dione hydrochloride is a heterocyclic compound featuring a diazinane-dione core substituted with a 5-amino-2-fluorophenyl group and a hydrochloride counterion.

Properties

Molecular Formula |

C10H11ClFN3O2 |

|---|---|

Molecular Weight |

259.66 g/mol |

IUPAC Name |

1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione;hydrochloride |

InChI |

InChI=1S/C10H10FN3O2.ClH/c11-7-2-1-6(12)5-8(7)14-4-3-9(15)13-10(14)16;/h1-2,5H,3-4,12H2,(H,13,15,16);1H |

InChI Key |

ZHABKKSPZBQGKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-fluorophenyl)-1,3-diazinane-2,4-dione hydrochloride typically involves multiple steps. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the amino group through nucleophilic substitution. The diazinane-dione ring is then formed through

Biological Activity

1-(5-Amino-2-fluorophenyl)-1,3-diazinane-2,4-dione hydrochloride, commonly referred to as a diazinane derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets.

- Molecular Formula : C10H10FN3O2

- Molecular Weight : 223.20 g/mol

- CAS Number : 2703772-97-6

- Melting Point : Not specified in the sources.

The compound's structure includes an amino group and a fluorinated phenyl ring, which are often associated with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of diazinane derivatives. For instance, a related compound exhibited significant antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) evaluated this compound using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated an average growth inhibition rate of 12.53% with a mean GI50/TGI value of 15.72/50.68 μM, suggesting notable efficacy against certain cancer types, particularly colon cancer (COLO 205 cell line) .

The mechanism by which 1-(5-amino-2-fluorophenyl)-1,3-diazinane-2,4-dione exerts its biological effects is believed to involve interaction with tubulin, leading to disruption of microtubule dynamics. This action is critical for cell division and has been a target for anticancer agents .

Study 1: In Vitro Evaluation

A study conducted on similar diazinane derivatives showed that these compounds could inhibit the growth of cancer cells through mechanisms involving tubulin binding. The study utilized computational docking and experimental assays to confirm the binding affinity and cytostatic properties of the compounds .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of diazinane derivatives has indicated that modifications in the fluorophenyl group can significantly affect biological activity. The presence of an amino group at the meta position has been linked to increased potency against tumor cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H10FN3O2 |

| Molecular Weight | 223.20 g/mol |

| CAS Number | 2703772-97-6 |

| Anticancer Activity (GI50) | 15.72 μM |

| Average Growth Inhibition | 12.53% |

Comparison with Similar Compounds

Structural Analogs of Diazinane-Dione Derivatives

The diazinane-dione scaffold is versatile, with modifications to the phenyl ring significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

1-(4-Aminophenyl)-1,3-diazinane-2,4-dione Hydrochloride

- Structure: Substituted with a 4-aminophenyl group.

- Molecular Formula : C₁₀H₁₁ClN₄O₂ (estimated).

- Key Differences: The amino group is at the para position instead of the meta position (5-amino) in the target compound. This positional isomerism may affect hydrogen bonding and receptor interactions.

- Reference: Listed as a synonym in supplier catalogs, indicating commercial availability for research .

1-Phenyl-1,3-diazinane-2,4-dione

- Structure : Lacks substituents on the phenyl ring.

- Molecular Formula : C₁₀H₁₀N₂O₂.

- Molecular Weight : 190.2 g/mol.

- Likely lower solubility in aqueous media compared to the hydrochloride salt form of the target compound .

1-(5-Bromo-2,4-difluorophenyl)-1,3-diazinane-2,4-dione

- Structure : Features bromine and two fluorine atoms on the phenyl ring (5-bromo-2,4-difluorophenyl).

- CAS : 1983566-25-1.

- The difluoro substitution may alter electronic effects compared to the monofluoro-amine combination in the target compound .

6-(2-Bromophenyl)-1,3-diazinane-2,4-dione

- Structure : Bromine at the ortho position of the phenyl ring.

- CAS : 1506947-20-1.

- Molecular Formula : C₁₀H₉BrN₂O₂.

- Key Differences : Bromine’s steric bulk and electron-withdrawing effects may hinder rotational freedom and modulate reactivity compared to the smaller fluorine atom in the target compound .

Substituent Effects on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.